1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-14-11-15(2)20-18(12-14)23-21(27-20)25-9-7-24(8-10-25)19(26)13-16-3-5-17(22)6-4-16/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWVIJOLYWFUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring and a benzo[d]thiazole moiety, both of which are known to contribute to various therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in various signaling pathways. Compounds containing piperazine and thiazole moieties often exhibit inhibitory effects on enzymes, which can lead to therapeutic benefits in treating diseases like cancer and bacterial infections.
Anticancer Activity
Research has indicated that derivatives similar to 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone possess significant anticancer properties. For instance, studies have shown that compounds with similar structural features can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as tubulin polymerization disruption and cell cycle arrest .
Enzyme Inhibition
The compound is hypothesized to act as a competitive inhibitor for various enzymes. For example, docking studies suggest that piperazine derivatives can effectively bind to the active sites of tyrosinase, an enzyme involved in melanin synthesis. This binding may result in reduced enzyme activity, which has implications for treating conditions like hyperpigmentation .
Study on Tyrosinase Inhibition
In a study evaluating the inhibitory effects of piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR), it was found that certain compounds showed IC50 values significantly lower than reference inhibitors like kojic acid. For instance, a related piperazine derivative exhibited an IC50 value of 0.18 μM, indicating strong inhibitory activity without cytotoxic effects on B16F10 cells .
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Kojic Acid | 17.76 | Reference compound |
| Piperazine Derivative | 0.18 | Strong inhibitor |
Antimicrobial Activity
The presence of thiazole and piperazine groups has been linked to antimicrobial properties. Compounds derived from similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Synthesis and Structural Characterization
The synthesis of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Ring : This step may involve cyclization reactions using appropriate precursors.
- Introduction of the Benzo[d]thiazole Moiety : This can be achieved through electrophilic aromatic substitution.
- Final Coupling Reaction : The final product is obtained by coupling the piperazine derivative with the fluorophenyl ethanone.
Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
2-Cyclohexyl-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 1172248-07-5)
- Molecular Formula : C21H29N3OS
- Key Features: Replaces the 4-fluorophenyl group with a cyclohexyl moiety. Lacks the electronic effects of fluorine, which may alter binding affinity in targets sensitive to electronegative groups.
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone (CAS 941951-55-9)
- Molecular Formula : C20H20FN3O2S2
- Key Features: Substitutes the dimethylbenzothiazole with a 4-fluoro-benzothiazole and introduces a 4-methoxyphenylthio group. The sulfur atom in the thioether may improve metabolic stability .
2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 897474-25-8)
Variations in the Ethanone Substituent
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5)
- Molecular Formula : C18H18BrFN2O4S
- Key Features: Replaces the benzothiazole with a sulfonyl-piperazine group.
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone (CAS 897464-96-9)
- Molecular Formula : C19H19FN4O2S
- Key Features :
Anticancer Activity
- Compounds like 5i–5l () with benzothiazole-piperazine scaffolds have demonstrated antiproliferative activity, with IC50 values in the micromolar range. The dimethyl groups on benzothiazole may enhance lipophilicity, improving tumor cell penetration .
- The nitro-substituted analog (CAS 897474-25-8) could exhibit stronger DNA damage due to its electrophilic nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
